molecular formula C16H13F3O B12530193 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone

Cat. No.: B12530193
M. Wt: 278.27 g/mol
InChI Key: SJSCKEKKBSNJKY-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenyl-2-propenone with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

1,3-Diphenyl-2-(trifluoromethyl)-1-propanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The phenyl groups contribute to π-π interactions and other non-covalent interactions with target molecules .

Properties

Molecular Formula

C16H13F3O

Molecular Weight

278.27 g/mol

IUPAC Name

2-benzyl-3,3,3-trifluoro-1-phenylpropan-1-one

InChI

InChI=1S/C16H13F3O/c17-16(18,19)14(11-12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

SJSCKEKKBSNJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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